molecular formula C21H27NO B143057 (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide CAS No. 81576-47-8

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

Cat. No. B143057
CAS RN: 81576-47-8
M. Wt: 309.4 g/mol
InChI Key: BLNIYEIMTLMHGY-SJORKVTESA-N
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Description

The compound’s IUPAC name, common name, and structure are usually described first. This includes the type of compound it is (e.g., organic, inorganic, etc.), its molecular formula, and its structural formula.



Synthesis Analysis

This involves describing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, molar mass, etc. are determined.


Scientific Research Applications

  • Structural Analysis and Synthesis:

    • Fentanyl, a well-known analogue of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, has been characterized using NMR spectroscopy, X-ray crystallography, and theoretical calculations. These studies provide insights into the molecular structure and properties of these compounds (Jimeno et al., 2003).
    • Novel halides in ATRP (Atom Transfer Radical Polymerization) polymerization have been investigated using compounds like 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide as initiators, highlighting their potential in polymer synthesis (Soriano-Moro et al., 2014).
    • The synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide demonstrates the compound's potential in creating hybrid molecules with specific properties (Manolov et al., 2022).
  • Pharmacokinetics and Molecular Imaging:

    • A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats provides insights into the molecular properties and metabolic profile of propanamide derivatives, which is crucial for developing new drugs (Wu et al., 2006).
    • Carbon-11-labeled propanamide derivatives have been developed as selective androgen receptor modulator (SARM) radioligands, demonstrating their potential in prostate cancer imaging (Gao et al., 2011).
  • Chemical Characterization and Drug Design:

    • Quantum chemical studies of anti-prostatic carcinoma drugs like bicalutamide, which is structurally similar to (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide, provide valuable information for drug design and development (Otuokere & Amaku, 2015).
    • The labeling and evaluation of carbon-11-labeled quinoline-2-carboxamides, similar in structure to the propanamide derivative, suggest their potential as radioligands for visualizing peripheral benzodiazepine receptors (Matarrese et al., 2001).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how much research has been done on the compound. For lesser-known compounds, some of this information might not be available. Also, please consult with a qualified professional or refer to the appropriate safety data sheets for specific safety and hazard information.


properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNIYEIMTLMHGY-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

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